molecular formula C13H18N2O4 B8780205 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine

1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine

Cat. No. B8780205
M. Wt: 266.29 g/mol
InChI Key: OBPFHJKEIFNNHY-UHFFFAOYSA-N
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Patent
US08853208B2

Procedure details

Potassium carbonate (3.3 g) was added to a solution of 4-nitroguaiacol (1.0 g) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 g) in DMF (20.0 mL), and the mixture was heated at 100° C. overnight. The reaction mixture was then mixed with ethyl acetate and water, and the organic phase was washed twice with water, dried over sodium sulfate and concentrated. The product with the molecular weight of 266.3 (C13H18N2O4) was obtained in this way; MS (ESI): 267 (M+H+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[N+:7]([C:10]1[CH:11]=[C:12]([OH:18])[C:13]([O:16][CH3:17])=[CH:14][CH:15]=1)([O-:9])=[O:8].Cl.ClC[CH2:22][N:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1.[C:28](OCC)(=O)C>CN(C=O)C.O>[CH3:28][O:18][C:12]1[CH:11]=[C:10]([N+:7]([O-:9])=[O:8])[CH:15]=[CH:14][C:13]=1[O:16][CH2:17][CH2:22][N:23]1[CH2:27][CH2:26][CH2:25][CH2:24]1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
Quantity
1 g
Type
reactant
Smiles
Cl.ClCCN1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 266.3 (C13H18N2O4) was obtained in this way

Outcomes

Product
Name
Type
Smiles
COC1=C(OCCN2CCCC2)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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